
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a prop-2-enyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and a suitable amine precursor.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a metal catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Further reduced amine derivatives.
Substitution Products: Phenyl ring-substituted derivatives.
Applications De Recherche Scientifique
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
Comparaison Avec Des Composés Similaires
(1R)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1R)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the chloro group on the phenyl ring.
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enol: Contains a hydroxyl group instead of an amine group.
Uniqueness:
- The presence of both chloro and methyl substituents on the phenyl ring imparts unique chemical and biological properties to (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
Clé InChI |
VNPYPUVQSPZYPX-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@@H](C=C)N)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C(C=C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


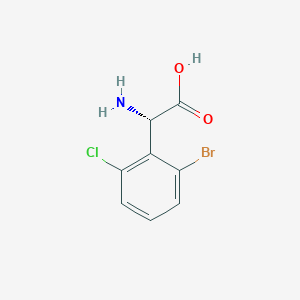
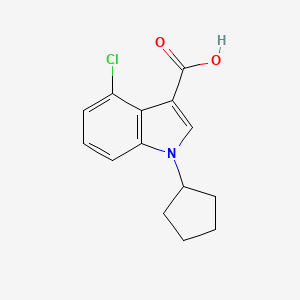
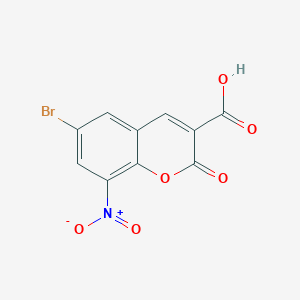
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
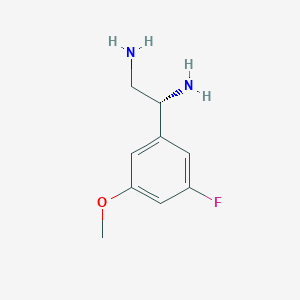
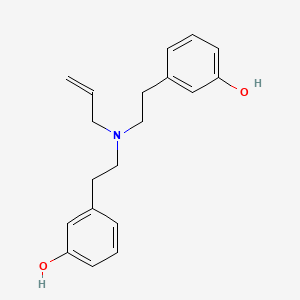
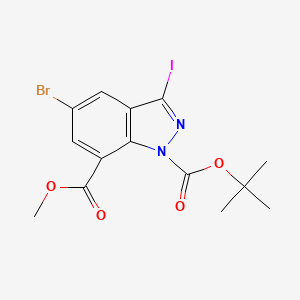
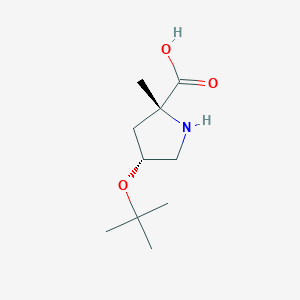
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)
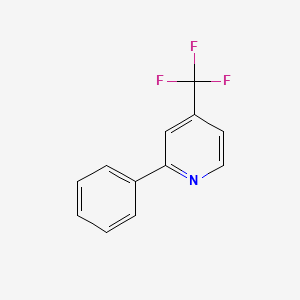
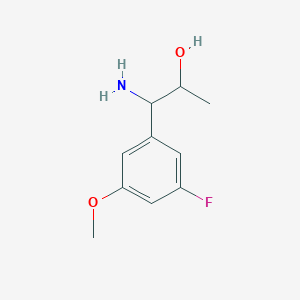
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)

